molecular formula C17H21NO B4914412 2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine

Cat. No.: B4914412
M. Wt: 255.35 g/mol
InChI Key: JQSSCSJSRUPWCM-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine typically involves the reaction of 2-methoxybenzaldehyde with 4-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
  • 2-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
  • 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine

Uniqueness

This compound is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical reactivity and biological activity. The presence of the methoxy group at the ortho position enhances its ability to participate in nucleophilic substitution reactions, while the methyl group on the nitrogen atom affects its interaction with biological targets.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-7-9-15(10-8-14)13-18-12-11-16-5-3-4-6-17(16)19-2/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSSCSJSRUPWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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